molecular formula C16H14N2O4 B11534765 2,4-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

2,4-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11534765
M. Wt: 298.29 g/mol
InChI Key: OZFHCCRPOFYAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a nitrobenzodioxole moiety and a dimethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: Mild heating to around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE depends on its interaction with molecular targets. It may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modifying cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)METHANIMINE
  • (E)-N-(2,4-DIMETHYLPHENYL)-1-(5-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE

Uniqueness

(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its specific substitution pattern on the benzodioxole ring and the presence of both nitro and imine functional groups. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C16H14N2O4/c1-10-3-4-13(11(2)5-10)17-8-12-6-15-16(22-9-21-15)7-14(12)18(19)20/h3-8H,9H2,1-2H3

InChI Key

OZFHCCRPOFYAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.